4-Phenyl-2-butanol

Catalog No.
S604291
CAS No.
2344-70-9
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-2-butanol

CAS Number

2344-70-9

Product Name

4-Phenyl-2-butanol

IUPAC Name

4-phenylbutan-2-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

GDWRKZLROIFUML-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)O

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

4-phenyl-2-butanol, 4-phenylbutanol

Canonical SMILES

CC(CCC1=CC=CC=C1)O

The exact mass of the compound 4-Phenyl-2-butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Phenyl-2-butanol (CAS 2344-70-9) is a secondary aromatic alcohol characterized by a butanol backbone with a terminal phenyl substitution. In industrial and laboratory settings, it is primarily procured as a chiral building block for active pharmaceutical ingredients (APIs) and as a high-impact fragrance compound. Its baseline properties include a density of 0.970 g/mL at 25 °C and a boiling point of 132 °C at 14 mmHg, making it a stable, distillable liquid under standard vacuum conditions . Unlike simple aliphatic alcohols, the bulky phenyl group modifies its hydrogen-bonding capacity, rendering it moderately soluble in water but highly miscible in organic solvents. This amphiphilic balance is critical for biphasic biocatalytic reductions and organic synthesis workflows where phase transfer and solvent compatibility dictate yield.

Substituting 4-phenyl-2-butanol with its primary isomer, 4-phenyl-1-butanol, or its oxidized precursor, 4-phenyl-2-butanone (benzylacetone), fundamentally alters process chemistry and formulation outcomes. From a thermal processing standpoint, 4-phenyl-1-butanol requires higher distillation temperatures (140–142 °C at 14 mmHg) compared to 4-phenyl-2-butanol (132 °C at 14 mmHg), which increases energy costs and thermal stress during purification . In biocatalysis, 4-phenyl-2-butanone serves only as the starting substrate; only the secondary alcohol product provides the necessary chiral center—resolvable into (R)- and (S)-enantiomers—required for downstream synthesis of antihypertensive and anti-epileptic APIs[1]. Furthermore, in flavor and fragrance applications, the specific secondary alcohol structure yields an ultra-low odor threshold (down to 2 × 10⁻⁵ µg/kg) that cannot be replicated by primary alcohol analogs, meaning generic substitution directly compromises chiral utility, thermal efficiency, and sensory impact [2].

Thermal Processability and Distillation Efficiency

During purification and solvent recovery, the position of the hydroxyl group significantly impacts the thermal energy required for distillation. 4-Phenyl-2-butanol boils at 132 °C under a 14 mmHg vacuum, whereas its primary isomer, 4-phenyl-1-butanol, boils at 140–142 °C under identical conditions . This 8–10 °C reduction in boiling point for the secondary alcohol minimizes thermal degradation risks for sensitive downstream intermediates.

Evidence DimensionBoiling point under vacuum
Target Compound Data132 °C at 14 mmHg
Comparator Or Baseline4-Phenyl-1-butanol: 140–142 °C at 14 mmHg
Quantified Difference8–10 °C lower boiling point for the secondary alcohol
ConditionsVacuum distillation at 14 mmHg

Enables lower-temperature purification, reducing thermal degradation risks and energy consumption during industrial scale-up.

Biocatalytic Enantioselectivity for API Precursors

4-Phenyl-2-butanol is a critical target for asymmetric synthesis, acting as a benchmark for biocatalyst efficiency. When reducing the precursor 4-phenyl-2-butanone using the whole-cell biocatalyst Lactobacillus kefiri P2, the reaction achieves a 99% conversion rate and yields (R)-4-phenyl-2-butanol with a 91% enantiomeric excess (ee) [1]. This high degree of stereocontrol is impossible to achieve with standard chemical reduction methods on the ketone baseline.

Evidence DimensionEnantiomeric excess (ee) and conversion rate
Target Compound Data(R)-4-Phenyl-2-butanol: 99% conversion, 91% ee
Comparator Or BaselineStandard chemical reduction of 4-phenyl-2-butanone (yields racemic mixture, 0% ee)
Quantified Difference91% increase in enantiomeric purity via targeted biocatalysis
ConditionsAsymmetric reduction using Lactobacillus kefiri P2 whole-cell biocatalyst

Validates the compound's role as a highly resolvable chiral building block essential for synthesizing enantiopure antihypertensive and spasmolytic agents.

Supramolecular Clustering and Rheological Handling

The presence of the phenyl ring in 4-phenyl-2-butanol fundamentally alters its liquid-state structure compared to aliphatic analogs. Wide-angle X-ray scattering and molecular dynamics simulations reveal that while sec-butanol forms privileged clusters of 4–5 molecules via O–H···O hydrogen bonds, 4-phenyl-2-butanol shows a systematic decrease in cluster size with no privileged aggregation state [1]. The competing π–π interactions disrupt extensive hydrogen bonding networks, lowering relative viscosity.

Evidence DimensionSupramolecular cluster size via hydrogen bonding
Target Compound Data4-Phenyl-2-butanol: Systematic decrease in cluster size, no privileged aggregation
Comparator Or Baselinesec-Butanol: Privileged clusters of 4–5 molecules
Quantified DifferenceElimination of the 4–5 molecule macro-cluster state
ConditionsLiquid state analysis via wide-angle X-ray scattering and molecular dynamics simulations

The disruption of extensive hydrogen bonding lowers viscosity and alters solubility, facilitating easier handling and mixing in high-concentration organic formulations.

Sensory Potency and Formulation Efficiency

In fragrance formulation, the stereochemistry of 4-phenyl-2-butanol dictates its extreme sensory potency. The (+)-R isomer exhibits an odor threshold of 2 × 10⁻⁵ µg/kg, and the (-)-S isomer has a threshold of 8 × 10⁻⁵ µg/kg [1]. This ultra-low detection limit is orders of magnitude lower than many standard cycloaliphatic or primary aromatic alcohols, making it an exceptionally high-impact ingredient.

Evidence DimensionOdor threshold in aqueous solution
Target Compound Data(+)-R-4-Phenyl-2-butanol: 2 × 10⁻⁵ µg/kg
Comparator Or BaselineStandard fragrance alcohols (typically in the µg/kg to mg/kg range)
Quantified DifferenceDetection at the sub-part-per-trillion (10⁻⁵ µg/kg) level
ConditionsSensory threshold evaluation

Allows fragrance formulators to achieve target scent profiles at significantly lower procurement volumes compared to conventional floral alcohols.

Chiral Building Block for API Synthesis

Utilizing the high enantiomeric excess achievable via biocatalytic reduction, the isolated (R)- and (S)-enantiomers of 4-phenyl-2-butanol serve as essential precursors for synthesizing single-enantiomer antihypertensive and anti-epileptic drugs[1]. Its distinct stereocenter makes it vastly superior to primary alcohols for these specific pharmaceutical pathways.

Reference Standard for Ketoreductase Validation

Because the reduction of 4-phenyl-2-butanone to 4-phenyl-2-butanol is a highly characterized reaction, this compound is routinely procured as a reference standard to test the efficiency, conversion rates, and stereoselectivity of novel alcohol dehydrogenases (ADHs) and engineered whole-cell biocatalysts[1].

Supramolecular and Solvent System Modeling

Its unique balance of a flexible aliphatic chain, a secondary hydroxyl group, and a bulky phenyl ring makes 4-phenyl-2-butanol a premier model compound for studying the disruption of hydrogen-bonded networks by π–π interactions. This is highly relevant for formulating complex solvent systems where controlling viscosity and aggregation is critical [2].

High-Impact Fragrance Formulation

Due to the ultra-low odor threshold of its enantiomers (down to 2 × 10⁻⁵ µg/kg), 4-phenyl-2-butanol is an ideal choice for imparting floral, green, and balsamic notes in fine fragrances and cosmetics. It allows manufacturers to achieve desired sensory impacts at a fraction of the volume required for standard aromatic alcohols [3].

Physical Description

colourless oily liquid with a floral-fruity, herbaceous odou

XLogP3

2.3

Density

0.977-0.983

Other CAS

2344-70-9

Wikipedia

4-phenyl-2-butanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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